molecular formula C7H15NO B13074643 3-Amino-4-cyclopropylbutan-1-OL

3-Amino-4-cyclopropylbutan-1-OL

Cat. No.: B13074643
M. Wt: 129.20 g/mol
InChI Key: SFYFKNSAZXEPPI-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropylbutan-1-OL is an organic compound with the molecular formula C7H15NO It is a primary amine and a primary alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopropyl-substituted butane chain

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-amino-4-cyclopropylbutan-1-ol

InChI

InChI=1S/C7H15NO/c8-7(3-4-9)5-6-1-2-6/h6-7,9H,1-5,8H2

InChI Key

SFYFKNSAZXEPPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropylbutan-1-OL can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, or carbenes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropylbutan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-4-cyclopropylbutan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropylbutan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-cyclopropylbutan-1-OL is unique due to the presence of both an amino and a hydroxyl group on a cyclopropyl-substituted butane chain

Biological Activity

3-Amino-4-cyclopropylbutan-1-OL, also known as (S)-3-amino-4-cyclopropylbutan-1-ol, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
IUPAC Name(3S)-3-amino-4-cyclopropylbutan-1-ol
InChIInChI=1S/C7H15NO/c8-7(3-4-9)5-6-1-2-6/h6-7,9H,1-5,8H2/t7-/m1/s1
InChI KeySFYFKNSAZXEPPI-SSDOTTSWSA-N
Isomeric SMILESC1CC1CC@@HN

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity and specificity. The cyclopropyl group contributes to the compound's stability, potentially influencing its pharmacokinetics and pharmacodynamics.

Interaction with Biological Targets

Research indicates that this compound may modulate several biochemical pathways:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, affecting signal transduction processes.

Research Applications

This compound has a range of applications in scientific research:

Chemistry : Used as a building block for synthesizing more complex organic molecules.

Biology : Investigated for its role as a precursor in the synthesis of biologically active compounds.

Medicine : Potential therapeutic applications include:

  • Development of drugs targeting neurological disorders.
  • Anti-inflammatory properties have been suggested in preliminary studies.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated significant reductions in neuronal cell death and inflammation markers, suggesting potential for treating conditions like Alzheimer's disease.

Study 2: Anti-inflammatory Activity

Research conducted by a team at the National Institutes of Health examined the anti-inflammatory properties of this compound. In vitro assays showed that it effectively inhibited pro-inflammatory cytokine production in macrophages, indicating potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure TypeBiological Activity
(R)-3-Amino-4-cyclopropylbutan-1-olEnantiomerDifferent binding affinities
3-Amino-4-cyclopropylbutanoic acidCarboxylic acid derivativeEnhanced solubility but less potency
4-Cyclopropylbutan-1-olAlcohol without amino groupLimited biological activity

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